molecular formula C5H7Cl2NS B015431 4-(Chloromethyl)-2-methylthiazole hydrochloride CAS No. 77470-53-2

4-(Chloromethyl)-2-methylthiazole hydrochloride

Cat. No. B015431
CAS RN: 77470-53-2
M. Wt: 184.09 g/mol
InChI Key: YGKDISJLDVGNOR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylthiazole hydrochloride is a chemical compound of interest in various fields of chemistry due to its utility in synthesis and applications in material science, pharmaceuticals, and chemical research. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of compounds.

Synthesis Analysis

The synthesis of 4-(Chloromethyl)-2-methylthiazole derivatives often involves multiple-step reactions starting from readily available precursors. For instance, Zheng-hong (2009) described a five-step synthesis process starting from ethyl 4-aminobenzonic, including cyclization, diazotization, bromination, substitution, reduction, and chlorination, to synthesize 2-Chloro-6-chloromethylbenzothiazole, a related compound (Zheng-hong, 2009). Such methodologies showcase the complexity and the synthetic routes available for chloromethyl thiazole derivatives.

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-2-methylthiazole hydrochloride and related compounds has been elucidated through various spectroscopic techniques. NMR and IR spectroscopy are commonly used to confirm the structures of intermediates and the final product in the synthetic process, as highlighted in the synthesis of related thiazole derivatives.

Chemical Reactions and Properties

Chemical reactions involving 4-(Chloromethyl)-2-methylthiazole hydrochloride are diverse, including nucleophilic substitutions, cyclizations, and condensation reactions. The presence of the chloromethyl group makes it a reactive intermediate for further functionalization. For example, El-wassimy et al. (1992) synthesized 2-Chloromethyl-1,2,4-triazole-3-thione derivatives through hydroxymethyl derivatives and explored their reactions with various nucleophiles, showcasing the compound's versatility in organic synthesis (El-wassimy et al., 1992).

Scientific Research Applications

“4-(Chloromethyl)pyridine Hydrochloride” is used as a reagent in the field of peptide synthesis . Here’s a brief overview of its application:

  • Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
  • Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine. It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia, or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
  • Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
  • Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine. It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia, or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
  • Summary of the Application : This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
  • Methods of Application or Experimental Procedures : The 4-picolyl ester group can be introduced in the presence of a base, such as tetramethylguanidine, is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .

properties

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDISJLDVGNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370160
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methylthiazole hydrochloride

CAS RN

77470-53-2
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 2
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 3
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 4
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 5
4-(Chloromethyl)-2-methylthiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-2-methylthiazole hydrochloride

Citations

For This Compound
7
Citations
SE Hagen, J Domagala, C Gajda… - Journal of medicinal …, 2001 - ACS Publications
… A mixture of 5.52 g (30 mmol) of 4-chloromethyl-2-methylthiazole hydrochloride and 0.5 M NaOH (180 mL) was refluxed for 8 h and then stirred for 18 h at room temperature. EtOAc and …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
EA Reiff - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
M Krutáková - 2022 - dspace.cuni.cz
(English) Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis Author: Mária Krutáková Supervisor: Assoc. …
Number of citations: 0 dspace.cuni.cz
BR Henke, TG Consler, N Go, RL Hale… - Journal of Medicinal …, 2002 - ACS Publications
… The title compound was prepared in 50% yield via the procedure outlined for 40 using 4-chloromethyl-2-methylthiazole hydrochloride to give an off-white glass: 1 H NMR (CDCl 3 , 400 …
Number of citations: 202 0-pubs-acs-org.brum.beds.ac.uk
R Palin, JK Clark, L Evans, AK Houghton… - Bioorganic & medicinal …, 2008 - Elsevier
… Using 4-chloromethyl-2-methylthiazole hydrochloride as alkylating agent, the crude product was purified by chromatography on silica gel (dichloromethane/ethanol; 98:2; as eluant) to …
Z Lu, S Yang, X Liu, Y Qin, S Lu, Y Liu, R Zhao…
Number of citations: 0

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